1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone
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Overview
Description
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone is an organic compound with a complex structure It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further connected to a propoxy chain and an ethoxyphenoxy group
Preparation Methods
The synthesis of 1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2-ethoxyphenol: This can be achieved through the ethoxylation of phenol.
Formation of 3-(2-ethoxyphenoxy)propyl bromide: This involves the reaction of 2-ethoxyphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Coupling with 2-bromoacetophenone: The final step involves the reaction of 3-(2-ethoxyphenoxy)propyl bromide with 2-bromoacetophenone under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propoxy groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone can be compared with similar compounds such as:
2-(2-ethoxyethoxy)ethanol: This compound has a similar ethoxy group but lacks the phenyl and ethanone groups.
3-(2-ethoxyphenoxy)propyl bromide: An intermediate in the synthesis of this compound, it shares the ethoxyphenoxy and propoxy groups but lacks the ethanone group.
2-bromoacetophenone: Another intermediate, it contains the ethanone and phenyl groups but lacks the ethoxyphenoxy and propoxy groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-18-11-6-7-12-19(18)23-14-8-13-22-17-10-5-4-9-16(17)15(2)20/h4-7,9-12H,3,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUDVYOLNHDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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